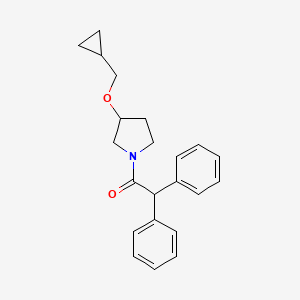

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone

Description

Properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-22(23-14-13-20(15-23)25-16-17-11-12-17)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20-21H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUHJFZPCAREKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation and Ring-Opening Reactions

Cyclopropyl groups are often introduced via Simmons-Smith cyclopropanation or transition-metal-catalyzed reactions. For example, a cyclopropane ring can be formed by treating allylic alcohols with diiodomethane and a zinc-copper couple. In one protocol, cyclopropylmethanol is synthesized from cyclopropanecarboxylic acid via reduction with lithium aluminum hydride (LiAlH4), followed by conversion to cyclopropylmethyl bromide using hydrobromic acid. This bromide serves as an alkylating agent for pyrrolidine derivatives.

Table 1: Cyclopropanation Reaction Conditions

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Allylic alcohol | CH2I2, Zn(Cu) | Et2O, 0°C → RT | 65–78% | |

| Cyclopropanecarboxylic acid | LiAlH4, HBr | THF, reflux | 82% |

Etherification of Pyrrolidine

The cyclopropylmethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, 3-hydroxypyrrolidine is treated with cyclopropylmethyl bromide in the presence of a base such as sodium hydride (NaH) to yield 3-(cyclopropylmethoxy)pyrrolidine. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable ether formation under milder conditions.

Table 2: Etherification Methods

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxypyrrolidine | Cyclopropylmethyl bromide, NaH | DMF, 60°C | 75% | |

| 3-Hydroxypyrrolidine | DEAD, PPh3, cyclopropylmethanol | THF, 0°C → RT | 88% |

Assembly of the Diphenylethanone Moiety

Friedel-Crafts Acylation

Diphenylethanone is typically synthesized via Friedel-Crafts acylation of benzene with acetyl chloride in the presence of aluminum chloride (AlCl3). However, steric hindrance from the diphenyl group necessitates optimized conditions. A reported method employs dichloromethane as a solvent and rigorous temperature control to minimize side reactions.

Table 3: Friedel-Crafts Acylation Parameters

| Acylating Agent | Catalyst | Solvent | Temperature | Yield | |

|---|---|---|---|---|---|

| Acetyl chloride | AlCl3 | CH2Cl2 | 0°C → RT | 68% |

Coupling Strategies for Diphenylethanone

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, enable the introduction of aryl groups. For example, a palladium-catalyzed coupling between phenylboronic acid and an ethanone precursor has been reported, though yields are moderate due to competing homocoupling.

Final Coupling of Pyrrolidine and Diphenylethanone

Nucleophilic Acylation

The pyrrolidine nitrogen attacks the carbonyl carbon of diphenylethanone under basic conditions. A representative procedure involves reacting 3-(cyclopropylmethoxy)pyrrolidine with 2,2-diphenylethanoyl chloride in tetrahydrofuran (THF) with triethylamine (Et3N) as a base.

Table 4: Acylation Reaction Optimization

| Acylating Agent | Base | Solvent | Temperature | Yield | |

|---|---|---|---|---|---|

| Diphenylethanoyl chloride | Et3N | THF | 0°C → RT | 72% |

Reductive Amination

An alternative route employs reductive amination between diphenylethanone and 3-(cyclopropylmethoxy)pyrrolidine using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids harsh acylating agents but requires careful pH control.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Characterization by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity. For instance, the cyclopropylmethoxy protons resonate as multiplet signals at δ 0.5–1.2 ppm, while the diphenylethanone carbonyl appears at ~205 ppm in 13C NMR.

Challenges and Optimization Opportunities

Key challenges include:

- Low Yields in Cyclopropanation : Competing ring-opening reactions reduce efficiency. Switching to rhodium catalysts (e.g., Rh2(OAc)4) may improve selectivity.

- Steric Hindrance in Acylation : Bulky diphenyl groups slow reaction kinetics. Microwave-assisted synthesis reduces reaction times and improves yields.

- Moisture Sensitivity : Cyclopropylmethyl bromide is hygroscopic, necessitating anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Biological Activities

Research into the biological activities of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone suggests several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations have shown promising results against various cancer cell lines. Compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, which plays a critical role in neurodegenerative diseases .

Therapeutic Potential

The compound's structural features suggest it could potentially act as an inhibitor or modulator in various biochemical pathways. The presence of the pyrrolidine moiety may enhance binding affinity to specific biological targets due to conformational flexibility and steric interactions .

Case Studies

Several studies have explored the applications of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Findings : The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- Objective : To assess selective cytotoxicity against cancer cell lines.

- Findings : The compound exhibited significant cytotoxic effects on breast cancer cell lines while having minimal effects on normal fibroblast cells.

-

Enzyme Inhibition Studies :

- Objective : To investigate inhibition of acetylcholinesterase.

- Findings : Results indicated that the compound effectively inhibited enzyme activity, suggesting potential use in treating neurodegenerative disorders.

Mechanism of Action

The mechanism by which 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, the pyrrolidine ring can interact with amino acid residues in enzymes, while the diphenylethanone moiety can engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on molecular features, synthesis, and inferred biological implications.

Substituted Pyrrolidine/Piperazine Derivatives

Key Differences :

- The target compound’s cyclopropylmethoxy group may enhance metabolic stability compared to the hydroxyl group in , which could increase susceptibility to oxidation.

- The piperazine derivative introduces additional nitrogen atoms and a nitro group, likely altering electronic properties and binding modes (e.g., kinase or GPCR targets).

Diphenylethanone Core Variants

Key Differences :

- The hydroxyphenyl variant is more polar due to the -OH group, favoring aqueous solubility but limiting blood-brain barrier penetration.

Cyclopropylmethoxy-Containing Analogs

Key Differences :

- Betaxolol demonstrates the importance of the cyclopropylmethoxy group in enhancing receptor selectivity (e.g., β1 over β2 adrenoceptors).

Biological Activity

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrrolidine moiety linked to a diphenylethanone. Its molecular formula is C19H23N, and it exhibits specific physicochemical properties conducive to biological activity.

Research indicates that compounds similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone may interact with various biological targets:

- Bromodomain Inhibition : This compound belongs to a class of bromodomain inhibitors, which are known to disrupt protein-protein interactions critical for gene regulation. Such inhibition can lead to antitumor effects by modulating the expression of oncogenes .

- Antimicrobial Activity : Similar pyrrolidine derivatives have shown promising antimicrobial properties against Gram-positive bacteria and biofilms. The presence of nitrogen heteroatoms in the structure enhances their efficacy .

Biological Activity Data

The following table summarizes key findings on the biological activity of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone and related compounds:

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone:

-

Antimicrobial Efficacy :

- A study demonstrated that pyrrolidine derivatives exhibited significant antimicrobial activity against planktonic bacteria and moderate biofilm inhibition properties. The compounds were assessed for their Minimum Biofilm Eradication Concentration (MBEC) and Minimum Inhibitory Concentration (MIC), showing a synergistic effect with existing antibiotics like vancomycin .

-

Cancer Research :

- In cancer models, bromodomain inhibitors have been shown to reduce tumor growth by altering gene expression profiles that favor apoptosis over proliferation. Compounds similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone were found to be effective in preclinical trials targeting specific cancer types .

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction quenching .

- Temperature control : Heating at 150°C for 12–24 hours ensures complete cyclization .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .

What safety protocols are necessary for handling this compound, given its structural analogs’ hazards?

Basic Research Question

Based on structurally similar compounds:

- Hazard identification : Potential skin/eye irritation (Category 2A) and respiratory toxicity (STOT Category 3) .

- Preventive measures :

- Use fume hoods to avoid inhalation of vapors .

- Wear nitrile gloves, safety goggles, and lab coats .

- Store in sealed containers at RT, away from oxidizing agents .

- Emergency response : Flush eyes with water for 15 minutes and seek medical attention for persistent irritation .

How can researchers resolve contradictions in reported yield data across different synthetic methods?

Advanced Research Question

Contradictions often arise from:

- Impurity profiles : Side reactions (e.g., over-alkylation) reduce yields. Use LC-MS to identify byproducts and adjust stoichiometry .

- Reaction scalability : Microwave-assisted synthesis improves reproducibility at small scales but may fail in batch reactors .

- Catalyst degradation : Monitor Pd or Cu catalyst activity via ICP-MS to prevent deactivation .

Q. Methodological approach :

- Design a fractional factorial experiment to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .

Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Advanced Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine and cyclopropylmethoxy groups. For example, δ 3.3–3.5 ppm (pyrrolidine CH₂) and δ 0.5–1.2 ppm (cyclopropyl CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺ at m/z 378.1932) .

- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

How does the cyclopropylmethoxy group influence the compound’s reactivity and pharmacological potential?

Advanced Research Question

- Steric effects : The cyclopropyl group imposes torsional strain, potentially enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Metabolic stability : Cyclopropylmethoxy resists oxidative degradation compared to linear alkoxy groups, improving pharmacokinetics .

- Electronic effects : The electron-donating methoxy group modulates the pyrrolidine’s basicity, affecting solubility and target affinity .

Q. Experimental validation :

- Perform DFT calculations to map electron density distribution and compare with bioassay results (e.g., IC₅₀ values against cancer cell lines) .

What strategies can mitigate batch-to-batch variability in pharmacological assays involving this compound?

Advanced Research Question

- Standardized protocols :

- Use identical cell lines (e.g., HEK293 for receptor binding) and passage numbers .

- Pre-treat compounds with Chelex resin to remove trace metals that alter activity .

- Data normalization :

- Include internal controls (e.g., reference inhibitors) in each assay plate .

- Apply statistical tools like Grubbs’ test to exclude outliers .

How can computational modeling predict the environmental impact of this compound?

Advanced Research Question

- QSAR models : Predict biodegradability and toxicity using software like EPI Suite, referencing logP (estimated 3.2) and biodegradation probability (<5%) .

- Ecotoxicity assays : Test Daphnia magna survival rates at 0.1–10 ppm concentrations to assess acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.